5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15998849
InChI: InChI=1S/C6H5ClN4/c1-3-5-4(11-10-3)2-8-6(7)9-5/h2H,1H3,(H,10,11)
SMILES:
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol

5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

CAS No.:

Cat. No.: VC15998849

Molecular Formula: C6H5ClN4

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine -

Specification

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
IUPAC Name 5-chloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine
Standard InChI InChI=1S/C6H5ClN4/c1-3-5-4(11-10-3)2-8-6(7)9-5/h2H,1H3,(H,10,11)
Standard InChI Key UJLOTRSSCVDNHY-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NN1)C=NC(=N2)Cl

Introduction

Physicochemical Properties

Structural and Molecular Characteristics

The compound’s IUPAC name, 5-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine, reflects its fused pyrazole-pyrimidine system. Key structural features include:

  • A pyrimidine ring fused to a pyrazole moiety at positions 4 and 3.

  • A chlorine atom at position 5 and a methyl group at position 3.

  • Tautomeric equilibria between 1H- and 2H- forms due to proton shifts in the pyrazole ring .

The canonical SMILES representation is CC1=C2C(=NN1)C=NC(=N2)Cl\text{CC1=C2C(=NN1)C=NC(=N2)Cl}, and its InChIKey is UJLOTRSSCVDNHY-UHFFFAOYSA-N. X-ray crystallography of analogous compounds confirms planar geometries, with bond lengths consistent with aromatic systems .

Table 1: Physicochemical Properties of 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

PropertyValueSource
Molecular FormulaC6H5ClN4\text{C}_6\text{H}_5\text{ClN}_4
Molecular Weight168.58 g/mol
Density1.535 ± 0.06 g/cm³
pKa7.07 ± 0.50
SolubilityLow in water; soluble in DMSO

Synthesis and Manufacturing

Method 1: Hydrochloric Acid-Mediated Cyclization

A primary synthesis route involves reacting 5-amino-1-methyl-1H-pyrazole-4-carboxamide with phosphorus oxychloride (POCl3\text{POCl}_3) under reflux. The reaction proceeds via cyclodehydration, forming the pyrimidine ring while introducing the chlorine substituent . Yields exceed 70% when using stoichiometric POCl3\text{POCl}_3 and catalytic dimethylformamide (DMF) .

Method 2: Fusion of Heterocyclic Precursors

Alternative approaches fuse 3-methylpyrazole derivatives with chlorinated pyrimidine intermediates at elevated temperatures (150–200°C). This method avoids harsh reagents but requires precise temperature control to prevent decomposition.

Table 2: Comparison of Synthetic Methods

ParameterMethod 1Method 2
Yield70–85%50–65%
Reaction Time6–8 hours12–24 hours
Key ReagentPOCl3\text{POCl}_3Thermal activation
ScalabilityIndustrial-scale viableLab-scale only

Chemical Reactivity and Derivative Formation

Chlorination Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with piperazine yields 5-piperazinyl derivatives, which show enhanced solubility and kinase affinity .

Condensation with Carbonyl Compounds

Condensation reactions with aldehydes or ketones form Schiff base derivatives. These modifications improve bioavailability by introducing hydrogen bond donors, as seen in HIF-PHD inhibitors .

Biological Activity and Mechanisms

Anticancer Effects via EGFR Inhibition

Derivatives of 5-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine exhibit nanomolar IC₅₀ values against EGFR-mutant non-small cell lung cancer (NSCLC) cells. Mechanistic studies indicate competitive binding to the ATP pocket of EGFR, blocking autophosphorylation and downstream MAPK/ERK signaling .

HIF-PHD Inhibition for Anemia Treatment

Pyrazolo[4,3-d]pyrimidine analogs stabilize hypoxia-inducible factor (HIF) by inhibiting prolyl hydroxylase domain (PHD) enzymes. Oral administration of lead compound 19 increased hemoglobin levels in rodent models by 2.1 g/dL over 14 days .

Table 3: Biological Targets and Therapeutic Applications

TargetApplicationEfficacy (in vitro/in vivo)Source
EGFRNSCLC therapyIC₅₀ = 12 nM
HIF-PHDRenal anemiaHb ↑ 2.1 g/dL (rat model)
CDK2/Cyclin ABreast cancerGI₅₀ = 1.8 μM (MCF-7)

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors like dinaciclib analogs. Its scaffold’s rigidity and hydrogen-bonding capacity make it ideal for ATP-competitive drug design .

Agricultural Chemistry

Chlorinated pyrazolopyrimidines are under investigation as fungicides. Preliminary data show 90% inhibition of Botrytis cinerea at 10 ppm concentrations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator